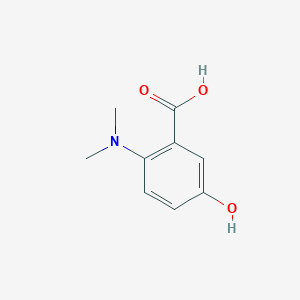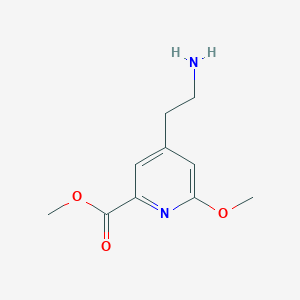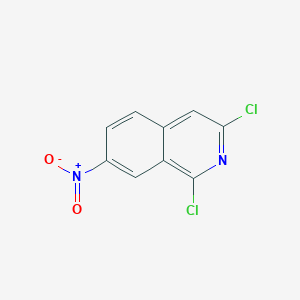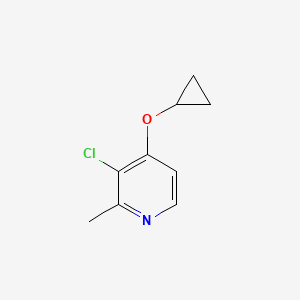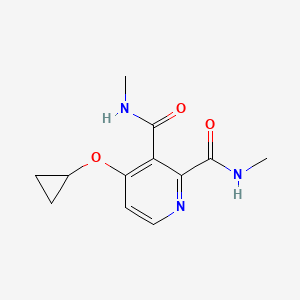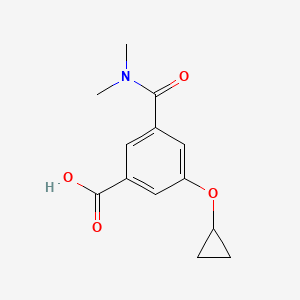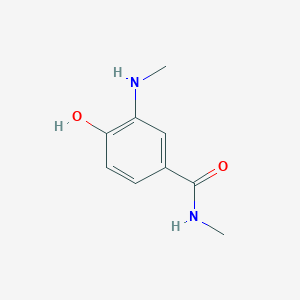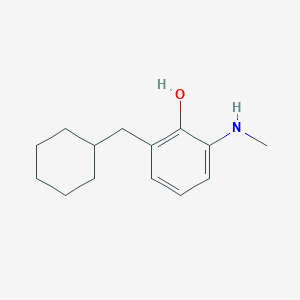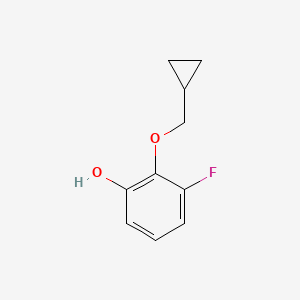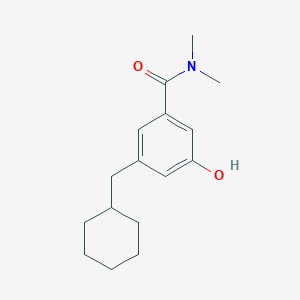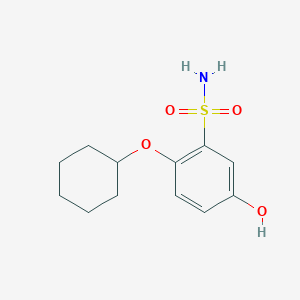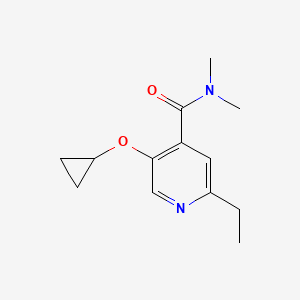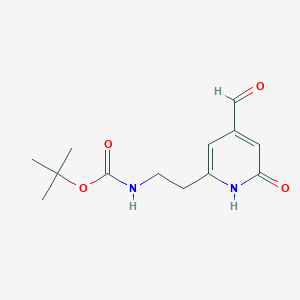
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxaldehyde and tert-butyl carbamate.
Reaction Steps:
Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with a chlorine substituent.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formyl-6-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-10-6-9(8-16)7-11(17)15-10/h6-8H,4-5H2,1-3H3,(H,14,18)(H,15,17) |
InChI Key |
LWHGOMWHKBIVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


